Cas no 66635-93-6 ((R)-Ketorolac)

(R)-Ketorolac is the (R)-enantiomer of ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties. As a selective inhibitor of cyclooxygenase (COX), it exhibits a distinct pharmacological profile compared to its (S)-enantiomer, offering potential advantages in reducing off-target effects and improving therapeutic specificity. (R)-Ketorolac is of particular interest in research applications, including studies on enantioselective drug metabolism and receptor interactions. Its well-defined stereochemistry makes it valuable for investigating structure-activity relationships and optimizing NSAID efficacy while minimizing adverse effects. The compound is typically supplied in high purity for analytical and developmental purposes, ensuring reliable performance in experimental settings.
(R)-Ketorolac structure
(R)-Ketorolac structure
Product name:(R)-Ketorolac
CAS No:66635-93-6
MF:C15H13NO3
Molecular Weight:255.26900
CID:964315
PubChem ID:181818

(R)-Ketorolac 化学的及び物理的性質

名前と識別子

    • (R)-Ketorolac
    • R (+) Ketorolac
    • (+)-Ketorolac
    • (R)-(+)-ketorolac
    • (1R)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
    • InChIKey: OZWKMVRBQXNZKK-LLVKDONJSA-N

計算された属性

  • 精确分子量: 255.09000

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 174 ºC
  • Solubility: ほとんど溶けない(0.084 g/l)(25ºC)、
  • PSA: 59.30000
  • LogP: 2.29100
  • 光学活性: [α]/D +162 to +178°, c = 1 in methanol

(R)-Ketorolac Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • 储存条件:−20°C

(R)-Ketorolac Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54220-25mg
(R)-Ketorolac
66635-93-6 98%
25mg
¥2697.00 2023-09-07
TRC
K235600-100mg
(R)-Ketorolac
66635-93-6
100mg
$1946.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54220-50mg
(R)-Ketorolac
66635-93-6 98%
50mg
¥0.00 2023-09-07
MedChemExpress
HY-B0580B-10mM*1mLinDMSO
(R)-Ketorolac
66635-93-6 99.80%
10mM*1mLinDMSO
¥1100 2023-07-26
1PlusChem
1P00FE5N-25mg
(R)-(+)-Ketorolac
66635-93-6 99%
25mg
$369.00 2024-04-22
1PlusChem
1P00FE5N-10mg
(R)-(+)-Ketorolac
66635-93-6 99%
10mg
$202.00 2024-04-22
A2B Chem LLC
AH17387-5mg
(R)-(+)-Ketorolac
66635-93-6 95%
5mg
$95.00 2024-04-19
MedChemExpress
HY-B0580B-100mg
(R)-Ketorolac
66635-93-6 99.80%
100mg
¥5880 2024-07-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54220-10mg
(R)-Ketorolac
66635-93-6 98%
10mg
¥1348.00 2023-09-07
Enamine
EN300-18567394-0.05g
(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
66635-93-6
0.05g
$353.0 2023-09-18

(R)-Ketorolac 合成方法

(R)-Ketorolac 関連文献

(R)-Ketorolacに関する追加情報

Ketorolac (CAS No. 66635-93-6): A Comprehensive Overview in Modern Pharmaceutical Research

Ketorolac, specifically identified by its Chemical Abstracts Service registry number CAS No. 66635-93-6, is a widely recognized nonsteroidal anti-inflammatory drug (NSAID) that has garnered significant attention in both clinical and preclinical research. As a derivative of pyrrolopyrazine, this compound exhibits potent analgesic properties, making it a valuable asset in the management of moderate to severe acute pain. The pharmacological profile of ketorolac has been extensively studied, particularly in the context of its mechanism of action, pharmacokinetics, and therapeutic applications.

The primary pharmacological mechanism of Ketorolac involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever, and their suppression leads to significant reductions in these pathological processes. Unlike some other NSAIDs, ketorolac is not a selective COX-2 inhibitor; instead, it exhibits a balanced inhibitory effect on both COX-1 and COX-2 enzymes. This dual inhibition contributes to its efficacy in pain relief while potentially minimizing some of the gastrointestinal side effects associated with prolonged use of traditional NSAIDs.

Recent advancements in pharmacokinetic studies have highlighted the unique absorption and distribution characteristics of CAS No. 66635-93-6. Ketorolac is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within one to two hours post-dose. The compound's bioavailability is relatively high, ranging between 80% to 90%, which ensures consistent therapeutic effects when administered according to recommended protocols. Additionally, ketorolac has a relatively short half-life, necessitating multiple dosing for prolonged pain management.

In clinical settings, Ketorolac is primarily utilized for the treatment of post-operative pain, dental pain, and other acute inflammatory conditions. Its efficacy has been demonstrated in various populations, including adults and elderly patients, making it a versatile option for clinicians managing acute pain syndromes. The compound's rapid onset of action further enhances its appeal for patients requiring prompt pain relief.

One of the most notable recent developments in the research on ketorolac involves its potential role in neuroprotective therapies. Emerging evidence suggests that NSAIDs, including ketorolac, may have neuroprotective effects beyond their primary anti-inflammatory actions. Studies have explored the potential mechanisms by which ketorolac might mitigate neuroinflammation and oxidative stress, which are key pathological features in conditions such as Alzheimer's disease and traumatic brain injury. While these findings are still preliminary, they open up new avenues for therapeutic exploration.

The safety profile of CAS No. 66635-93-6 remains a critical focus of ongoing research. While generally well-tolerated when used as directed, potential side effects include gastrointestinal discomfort, dizziness, and headache. As with all NSAIDs, there is an inherent risk of gastrointestinal bleeding and renal impairment, particularly in patients with pre-existing conditions or those taking concurrent medications that may increase these risks. Current research efforts are aimed at identifying strategies to minimize these adverse effects while maintaining therapeutic efficacy.

Another area of active investigation is the combination therapy involving ketorolac with other analgesics. Studies have examined the synergistic effects of combining ketorolac with opioids or other NSAIDs to achieve better pain control with potentially lower doses of each individual agent. This approach not only enhances patient comfort but also reduces the risk of side effects associated with high doses of single medications.

The role of ketorolac in chronic pain management remains a topic of debate within the medical community. While traditionally used for acute conditions due to its short half-life and potential for tolerance development with prolonged use, recent research has explored modified-release formulations that may offer more sustained action. These formulations could potentially expand the therapeutic window for chronic pain conditions where consistent analgesia is required.

In conclusion, ketorolac (CAS No. 66635-93-6) continues to be a significant compound in modern pharmaceutical research due to its potent analgesic properties and diverse therapeutic applications. Ongoing studies are expanding our understanding of its mechanisms of action and exploring novel uses beyond traditional pain management. As research progresses, it is likely that new insights into the pharmacological profile and safety considerations will further refine its role in clinical practice.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:66635-93-6)(R)-Ketorolac
A934549
Purity:99%
はかる:5mg
Price ($):213.0